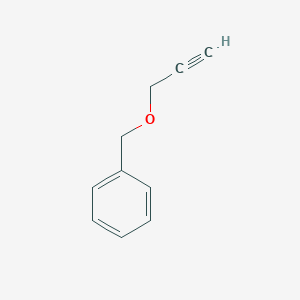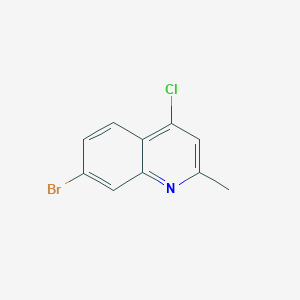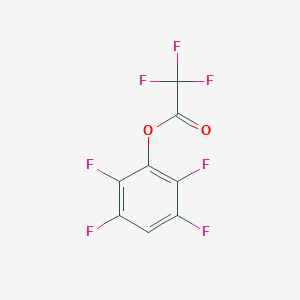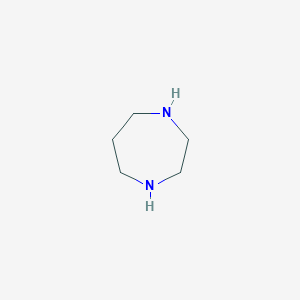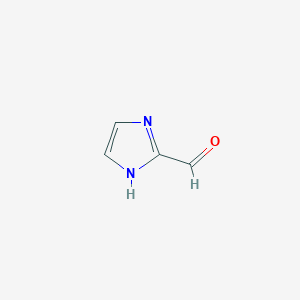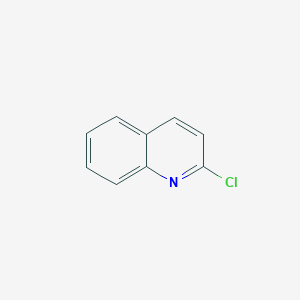
Lithiummorpholinoborhydrid 1M Lösung
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of lithium morpholinoborohydride-related compounds involves complex equilibria and the formation of intermediates. For instance, the reaction of lithium morpholide with N,N-dibutylformamide and 1-formylpiperidine leads to the formation of mixed diamino lithium alkoxides. These intermediates then collapse to form the lithium morpholide carbamoyl anion, which further reacts with morpholine to yield lithium dimorpholinemethoxide, as detected by 13C NMR .
Molecular Structure Analysis
The molecular structure of lithium morpholinoborohydride derivatives can be complex. For example, the addition of lithium derivatives of substituted 4-alkyl-3-morpholinones to carbonyl compounds results in racemic 2-(1-hydroxyalkyl)-4-alkyl-3-morpholinones. The stereochemical course of these reactions has been analyzed using 1H-NMR spectroscopy, which helps in understanding the isomer ratios and configurations of the resulting compounds .
Chemical Reactions Analysis
Chemical reactions involving lithium morpholinoborohydride derivatives are diverse. The addition reactions to carbonyl compounds, as mentioned, lead to various racemic morpholinone derivatives. These reactions are important for the synthesis of complex organic molecules and have implications in the field of organic chemistry .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of lithium morpholinoborohydride, they do provide information on related compounds. For instance, the trimetallic borohydride Li3MZn5(BH4)15, which includes lithium, has been synthesized and characterized. Its crystal structure has been analyzed using synchrotron radiation powder X-ray and neutron diffraction, as well as DFT calculations. This compound exhibits a hexagonal structure and contains channels built from face-sharing (BH4)6 octahedra, which could be potentially interesting as solid-state electrolytes. However, its application in hydrogen storage is limited due to its decomposition into known metal borohydrides .
Wissenschaftliche Forschungsanwendungen
C4H11BNO⋅Li C_4H_{11}BNO \cdot Li C4H11BNO⋅Li
, ist ein vielseitiges Reagenz, das in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt wird. Nachfolgend finden Sie eine umfassende Analyse, die sich auf sechs verschiedene Anwendungen konzentriert, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Reduktionsaminierungsreaktionen
LMH wird hauptsächlich als Reagenz für Reduktionsaminierungsreaktionen . Es ist in der Lage, eine Vielzahl von funktionellen Gruppen zu reduzieren, was für die Synthese komplexer organischer Verbindungen unerlässlich ist. Dieses Reagenz kann die Umwandlung von Ketonen und Aldehyden in die entsprechenden Amine erleichtern, eine grundlegende Transformation in der organischen Synthese.
Übertragung des Aminrests
Die Verbindung ist bekannt für ihre Fähigkeit, den Aminrest zu übertragen. Dies ist besonders nützlich bei Reaktionen mit Halogenpyridenen und primären Alkylmethansulfonaten . Der Übertragungsprozess ist entscheidend für die Synthese von Pharmazeutika und Agrochemikalien, bei denen die Einführung einer Aminogruppe erforderlich ist.
Safety and Hazards
In contact with water, Lithium morpholinoborohydride 1M solution releases flammable gas . It also causes severe skin burns and eye damage . Therefore, it is advised to handle and store contents under inert gas and protect from moisture . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Wirkmechanismus
. .
Mode of Action
The compound interacts with its targets by reducing them and transferring the amine moiety . This is particularly evident in the case of the reaction with halopyridines and primary alkyl methanesulfonates .
Biochemical Pathways
Given its role in reduction-amination reactions, it can be inferred that it plays a crucial role in various biochemical reactions involving the reduction of functional groups and the transfer of the amine moiety .
Result of Action
The result of the action of lithium morpholinoborohydride 1M solution is the reduction of a variety of functional groups and the transfer of the amine moiety . This can lead to significant changes at the molecular and cellular levels, depending on the specific functional groups involved and the context of the reaction.
Action Environment
The action, efficacy, and stability of lithium morpholinoborohydride 1M solution can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of 2-8°C , suggesting that temperature could play a role in maintaining its stability.
Eigenschaften
InChI |
InChI=1S/C4H8BNO.Li/c5-6-1-3-7-4-2-6;/h1-4H2;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOVKWOHYLLGOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BLiNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635561 |
Source


|
| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144240-18-6 |
Source


|
| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium morpholinoborohydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)



